molecular formula C20H25ClN2O2 B101298 N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride CAS No. 19515-41-4

N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride

Cat. No. B101298
CAS RN: 19515-41-4
M. Wt: 360.9 g/mol
InChI Key: POXQYXMNGWTBEM-UHFFFAOYSA-N
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Description

N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride, also known as JNJ-17203212, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has shown promising results in various scientific research studies.

Scientific Research Applications

N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride has been studied for its potential therapeutic applications in various scientific research studies. One of the main applications of this compound is in the field of pain management. It has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain. Additionally, this compound has also been studied for its potential use in the treatment of anxiety and depression.

Mechanism Of Action

The exact mechanism of action of N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride is not fully understood. However, it is believed to act as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. This channel is involved in the transmission of pain signals and is also implicated in anxiety and depression. By blocking the TRPV1 channel, N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride may reduce pain and improve mood.

Biochemical And Physiological Effects

N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride has been shown to have various biochemical and physiological effects. In animal models, it has been shown to reduce pain sensitivity and improve mood. Additionally, this compound has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride in lab experiments is its selectivity for the TRPV1 channel. This allows for more targeted studies of the role of this channel in pain and mood disorders. However, one of the limitations of using this compound is its hydrophobic nature, which may affect its solubility and bioavailability in vivo.

Future Directions

There are several future directions for research on N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride. One direction is to further investigate its potential therapeutic applications in pain management, anxiety, and depression. Additionally, there is a need for more studies on the mechanism of action of this compound and its effects on other physiological systems. Finally, future research may also explore the development of more hydrophilic analogs of N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride to improve its solubility and bioavailability in vivo.
Conclusion
In conclusion, N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride is a promising compound that has shown potential therapeutic applications in pain management, anxiety, and depression. Its selectivity for the TRPV1 channel makes it a valuable tool for studying the role of this channel in various physiological systems. However, further research is needed to fully understand the mechanism of action of this compound and its effects on other physiological systems.

Synthesis Methods

The synthesis of N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride involves the reaction between m-bromoanisole and alpha-piperidineacetamide. This reaction is catalyzed by palladium acetate and triphenylphosphine in the presence of a base. The final product is obtained as a hydrochloride salt after purification using column chromatography.

properties

CAS RN

19515-41-4

Product Name

N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride

Molecular Formula

C20H25ClN2O2

Molecular Weight

360.9 g/mol

IUPAC Name

N-(3-phenylmethoxyphenyl)-2-piperidin-1-ylacetamide;hydrochloride

InChI

InChI=1S/C20H24N2O2.ClH/c23-20(15-22-12-5-2-6-13-22)21-18-10-7-11-19(14-18)24-16-17-8-3-1-4-9-17;/h1,3-4,7-11,14H,2,5-6,12-13,15-16H2,(H,21,23);1H

InChI Key

POXQYXMNGWTBEM-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC(=O)NC2=CC(=CC=C2)OCC3=CC=CC=C3.Cl

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=CC(=CC=C2)OCC3=CC=CC=C3.Cl

Other CAS RN

19647-12-2

synonyms

N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride

Origin of Product

United States

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